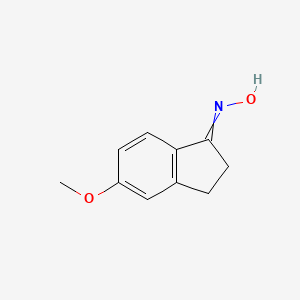

5-Methoxyindan-1-one oxime

描述

Structure

3D Structure

属性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC 名称 |

N-(5-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(9)11-12/h3-4,6,12H,2,5H2,1H3 |

InChI 键 |

ROZVRQXOAGSIOW-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)C(=NO)CC2 |

产品来源 |

United States |

Synthetic Methodologies for 5 Methoxyindan 1 One Oxime Derivatives

Oximation of the 5-Methoxyindan-1-one Carbonyl Moiety

The conversion of the carbonyl group of 5-methoxyindan-1-one into an oxime is a fundamental step in the synthesis of its derivatives. This transformation can be achieved through conventional methods or by targeting the alpha position to the carbonyl group.

Conventional Oximation Procedures with Hydroxylamine (B1172632) Hydrochloride

The most common method for the synthesis of oximes is the condensation of a carbonyl compound with hydroxylamine. thieme-connect.de For ketones that are not readily soluble in water, the reaction is often carried out in a homogenous solution with the addition of an alcohol. thieme-connect.de The reaction's rate is notably influenced by the pH of the medium. thieme-connect.de

A general and effective procedure for the oximation of indanones involves the use of hydroxylamine hydrochloride in the presence of a base like pyridine. While a specific procedure for 5-methoxyindan-1-one is not detailed in the provided sources, a well-established method for the closely related 1-indanone (B140024) can be considered representative. In this procedure, 1-indanone is reacted with hydroxylamine hydrochloride in pyridine. thieme-connect.de The reaction mixture is heated to facilitate the reaction, and after workup, the corresponding 1-indanone oxime is obtained in high yield. thieme-connect.de This method is generally applicable to substituted indanones like 5-methoxyindan-1-one.

Table 1: Conventional Oximation of 1-Indanone

| Reactant | Reagents | Solvent | Temperature | Yield | Reference |

|---|

Alpha-Oximation of 5-Methoxyindan-1-one to 5-Methoxyindan-1,2-dione 2-Oxime

Alpha-oximation introduces an oxime group at the carbon atom adjacent to the carbonyl group, leading to the formation of an α-oxo oxime. This can be achieved through electrophilic nitrosation or transition-metal-catalyzed approaches.

A well-documented method for the α-oximation of 5-methoxyindan-1-one involves electrophilic nitrosation using an alkyl nitrite (B80452), such as isopentyl nitrite, in the presence of an acid catalyst. thieme-connect.de This reaction leads to the formation of (E)-5-methoxyindan-1,2-dione 2-oxime.

In a typical procedure, 5-methoxyindan-1-one is dissolved in hot methanol, and freshly prepared isopentyl nitrite is added. thieme-connect.de Concentrated hydrochloric acid is then slowly added while maintaining the temperature at 50°C. thieme-connect.de The product precipitates from the solution and can be collected by filtration. thieme-connect.de This method has been shown to produce the desired α-oxo oxime in high yield. thieme-connect.de

Table 2: α-Oximation of 5-Methoxyindan-1-one via Electrophilic Nitrosation

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|

Transition-metal-catalyzed α-oximation represents an alternative strategy for the synthesis of α-hydroxyimino compounds from α,β-unsaturated carbonyl compounds or styrene (B11656) derivatives. thieme-connect.dethieme-connect.de This reaction is thought to proceed through the nitrosation of an alkylcobalt intermediate, which is formed by the addition of a cobalt hydride to the substrate. thieme-connect.dethieme-connect.de

Various cobalt- and iron-based catalyst systems have been employed for this transformation. thieme-connect.de Examples of such systems include CoCl(DH)2(py)/Et4NBH4 (where DH is butane-2,3-dione dioxime), Co(II)/PhSiH3/BuONO, and [Co(II)(TPP)]/TESH/t-BuONO (where TPP is 5,10,15,20-tetraphenylporphyrinato). thieme-connect.de While this methodology has been applied to α,β-unsaturated esters, ketones, and nitriles, specific examples of its application to 5-methoxyindan-1-one are not explicitly detailed in the provided literature. thieme-connect.dethieme-connect.de However, the general applicability of this method to cyclic ketones suggests its potential for the α-oximation of 5-methoxyindan-1-one.

Derivatization of the Oxime Group (e.g., O-Substitution)

The oxime group of 5-methoxyindan-1-one oxime can be further derivatized, most commonly through substitution on the oxygen atom. This leads to the formation of oxime ethers, which can have distinct chemical and physical properties.

Synthesis of O-Alkyl Oxime Ethers

The synthesis of O-alkyl oxime ethers is typically achieved through the O-alkylation of the corresponding oxime. nih.gov This reaction generally involves treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base.

A general procedure for the O-alkylation of oximes involves dissolving the oxime in a suitable solvent mixture, such as ether and tert-butanol. An alkylating agent, for example, benzyl (B1604629) bromide, is added to the solution. A base, such as potassium tert-butoxide, is then added dropwise to the stirring solution. The reaction is typically allowed to proceed at room temperature. After an aqueous workup and purification by column chromatography, the desired O-alkyl oxime ether can be isolated. Although a specific example for this compound is not provided, this general method is applicable for the synthesis of its O-alkyl ether derivatives.

Synthesis of O-Acyl Oxime Derivatives

The synthesis of O-acyl derivatives of this compound involves the esterification of the hydroxyl group of the oxime. This transformation is significant as acylated oximes can serve as important intermediates in organic synthesis for creating nitrogen and oxygen-containing compounds. ijprajournal.com The general approach involves reacting the parent oxime with an acylating agent, such as a carboxylic acid or its more reactive derivatives like acyl chlorides or anhydrides.

A specific example of such a derivative is (1E)-5-methoxyindan-1-one O-(2-methylbenzoyl)oxime. ontosight.ai This compound is formed by acylating the oxime of 5-methoxyindan-1-one. The structure consists of the 5-methoxyindan-1-one core, where the ketone's carbonyl group has been converted to an oxime (=NOH), and the hydrogen of the hydroxyl group is subsequently replaced by a 2-methylbenzoyl group. ontosight.ai

The synthesis can be generalized as the reaction between this compound and an acylating agent, often in the presence of a base to facilitate the reaction.

Table 1: General Scheme for O-Acylation of this compound

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

|---|

In this reaction, 'R' represents a generic organic substituent.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of oximes, including this compound, has been a subject of interest for applying these principles to create more environmentally friendly methods compared to traditional syntheses that may involve toxic solvents like pyridine, long reaction times, and effluent pollution. ijprajournal.comnih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A key focus in green chemistry is the reduction or elimination of volatile organic solvents. For oxime synthesis, several solvent-free methods have been developed that could be applied to the production of this compound. These techniques are not only environmentally safer but often result in excellent yields and shorter reaction times. nih.govnih.gov

Solvent-Free Grinding (Grindstone Chemistry): This method involves the simple grinding of the reactants, the ketone (5-methoxyindan-1-one) and hydroxylamine hydrochloride, at room temperature. researchgate.net The reaction can be facilitated by a catalyst. Studies on various carbonyl compounds have shown that this technique is highly effective. nih.govresearchgate.net

With Bismuth(III) oxide (Bi₂O₃): Carbonyl compounds can be converted to their corresponding oximes in excellent yields by grinding them with hydroxylamine hydrochloride in the presence of Bi₂O₃, without any solvent. nih.govnih.gov Bismuth compounds are advantageous as they are generally inexpensive, stable, and have low toxicity. nih.gov

With Antimony(III) oxide (Sb₂O₃): Similar to the bismuth catalyst, Sb₂O₃ has been used to successfully synthesize oximes by grinding at room temperature in a solvent-free one-pot reaction. researchgate.net

Mechanochemical Synthesis: Another approach involves using high-speed vibration milling to facilitate the reaction between a carbonyl compound and hydroxylamine source in the presence of a catalyst, such as KF/nano-γ-Al₂O₃, under solvent-free conditions. rsc.org This method is noted for its efficiency, short reaction times, and good yields. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation, coupled with a solid support catalyst like basic alumina (B75360) or calcium oxide (CaO), provides a solvent-free method for preparing oximes. nih.gov This technique often accelerates the rate of reaction significantly.

Table 2: Overview of Green Synthetic Methods for Oxime Formation

| Method | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Grindstone Chemistry | Bi₂O₃ or Sb₂O₃, Room Temperature | Simple, rapid, high yields, no solvent waste. nih.govresearchgate.net |

| Mechanochemical Synthesis | KF/nano-γ-Al₂O₃, High-Speed Milling | Short reaction times, good yields, environmentally friendly. rsc.org |

| Microwave-Assisted Synthesis | Basic Alumina or CaO, Microwave Irradiation | Rapid heating, reduced reaction times. nih.gov |

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.

Catalytic Hydrogenation to Amines: The reduction of oximes to primary amines is another crucial transformation. While traditional methods might use stoichiometric reducing agents, modern catalytic hydrogenation offers a much more atom-efficient pathway. researchgate.net Using a homogeneous ruthenium catalyst, for example, allows for the highly selective hydrogenation of aldoximes to primary amines with high yields and efficiency. rsc.org This process is significantly faster than many other amination protocols and avoids large excesses of reagents, making it an attractive green alternative for converting this compound to the corresponding primary amine. rsc.org The reduction of oxime ethers to N,O-disubstituted hydroxylamines is also noted for its high step- and atom-economy. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 5-Methoxyindan-1-one | C₁₀H₁₀O₂ |

| This compound | C₁₀H₁₁NO₂ |

| (1E)-5-methoxyindan-1-one O-(2-methylbenzoyl)oxime | C₁₈H₁₇NO₃ |

| 5-methoxy-indan-1,2-dione-2-oxime | C₁₀H₉NO₃ |

| Hydroxylamine hydrochloride | H₄ClNO |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S |

| Bismuth(III) oxide | Bi₂O₃ |

| Antimony(III) oxide | Sb₂O₃ |

| Calcium oxide | CaO |

| Potassium fluoride | KF |

| gamma-Alumina | γ-Al₂O₃ |

Chemical Transformations and Mechanistic Investigations of 5 Methoxyindan 1 One Oxime

Reductive Processes of the Oxime Functional Group

The conversion of the oxime group in 5-Methoxyindan-1-one oxime to an amino group is a key transformation for producing 5-methoxy-1-aminoindane, a valuable building block in medicinal chemistry. This reduction can be achieved through several methods, with catalytic hydrogenation being one of the most efficient and widely used approaches.

Catalytic hydrogenation stands out as a versatile method for oxime reduction due to its high efficiency and the use of hydrogen as a benign reducing agent. sci-hub.se The process allows for controlled selectivity, leading to either the corresponding primary amine (5-methoxy-1-aminoindane) or the N-hydroxylamine intermediate, by carefully selecting the catalyst and reaction parameters. encyclopedia.pub

Heterogeneous catalysts are frequently employed for the hydrogenation of oximes due to their effectiveness and ease of separation from the reaction mixture. The choice of catalyst plays a critical role in determining the reaction's outcome.

Palladium on Carbon (Pd/C): This is a highly effective catalyst for the complete reduction of oximes to primary amines. For the closely related structural isomer, 2-indanone oxime, hydrogenation using a Pd/C catalyst in the presence of acids like glacial acetic acid and sulfuric acid at room temperature and low hydrogen pressure (3 atm) resulted in a 94% yield of the corresponding 2-aminoindane. encyclopedia.pub A similar outcome is expected for this compound under acidic conditions.

Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts can exhibit different selectivity compared to palladium. In the case of 2-indanone oxime, using 5% Pt/C under the same acidic conditions that produced the amine with Pd/C instead led to the formation of the hydroxylamine (B1172632) intermediate in 54% yield. encyclopedia.pub This highlights the utility of platinum catalysts for accessing N-hydroxy-aminoindane derivatives.

Raney Nickel (Raney Ni): As a non-noble metal catalyst, Raney Ni is a cost-effective and highly active option for oxime hydrogenation. encyclopedia.pub It is known to catalyze the conversion of various oximes to primary amines, often under neutral or basic conditions to achieve high yields. sci-hub.seencyclopedia.pub For instance, the hydrogenation of 2-indanone oxime over Raney Ni required basic conditions to obtain a high yield (91%) of the amine, in contrast to reactions with Pt and Pd catalysts. encyclopedia.pub

Table 1: Comparison of Heterogeneous Catalysts in the Hydrogenation of Indanone Oxime Analogs

| Catalyst | Substrate | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | 2-Indanone Oxime | H₂, 3 atm, AcOH, H₂SO₄, 20-25°C | 2-Aminoindane | 94 | encyclopedia.pub |

| 5% Pt/C | 2-Indanone Oxime | H₂, 3 atm, AcOH, H₂SO₄, 20-25°C | 2-Indanone Hydroxylamine | 54 | encyclopedia.pub |

| Raney Ni | 2-Indanone Oxime | H₂, Basic conditions | 2-Aminoindane | 91 | encyclopedia.pub |

The reduction of ketoximes like this compound can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions. researchgate.net

Path A (Imine Intermediate): Under neutral or basic conditions, the reaction is believed to initiate with the hydrogenolysis of the N-O bond. This cleavage forms an imine intermediate. The imine is highly reactive and is subsequently hydrogenated across the C=N bond to yield the final primary amine.

Path B (Hydroxylamine Intermediate): In acidic media, the reaction pathway often changes. The first step is the reduction of the C=N double bond, leading to the formation of a hydroxylamine intermediate. This hydroxylamine can either be the final desired product (and can be isolated, especially when using platinum catalysts) or undergo a second step of hydrogenolysis where the N-O bond is cleaved to form the primary amine. researchgate.net

The interplay between these pathways allows for the selective synthesis of either the hydroxylamine or the primary amine from the same oxime precursor.

Controlling the selectivity of the hydrogenation of this compound is crucial for obtaining the desired product, be it the amine or the hydroxylamine. Several factors influence this selectivity:

Catalyst Selection: As demonstrated with indanone oxime analogs, the nature of the metal catalyst is paramount. Pd/C generally promotes complete reduction to the amine, whereas Pt/C can be used to selectively stop the reaction at the hydroxylamine stage. encyclopedia.pub

Reaction pH: The acidity or basicity of the reaction medium significantly impacts the mechanistic pathway and product distribution. Acidic conditions, often used with Pd/C, facilitate the full reduction to the amine. encyclopedia.pub Conversely, some catalysts like Raney Ni may show optimal activity and selectivity for the amine under basic conditions. encyclopedia.pub

Solvent and Temperature: The choice of solvent can influence catalyst activity and substrate solubility, while temperature can affect reaction rates and selectivity. Milder conditions are generally preferred to avoid over-reduction or side reactions.

The reduction of the prochiral this compound can lead to a racemic mixture of (R)- and (S)-5-methoxy-1-aminoindane. The synthesis of enantiomerically pure aminoindanes is of high importance, as these chiral amines are key components in many pharmaceuticals. Asymmetric reduction provides a direct route to these valuable chiral molecules.

Achieving enantioselectivity in the reduction of oximes can be accomplished using chiral catalysts. While heterogeneous catalysis for this purpose has been explored, it often results in low enantiomeric excess (ee). encyclopedia.pub For example, Pd/Al₂O₃ modified with the natural chiral amino alcohol (-)-Ephedrine showed low ee in the hydrogenation of pyruvic acid oxime. encyclopedia.pub

More effective methods typically involve homogeneous catalysis using transition metal complexes with chiral ligands. Rhodium and iridium catalysts, in particular, have been successfully applied to the asymmetric hydrogenation of related ketone derivatives to produce optically active amines. encyclopedia.pub The development of a suitable chiral catalyst system would allow for the direct and efficient synthesis of either (R)- or (S)-5-methoxy-1-aminoindane from this compound, bypassing the need for classical resolution of a racemic mixture.

Asymmetric Reduction for Chiral Aminoindane Derivatives

Stereochemical Outcomes and Enantioselectivity Control

There is no specific information available in the scientific literature regarding the stereochemical outcomes or the control of enantioselectivity in reactions involving this compound. The formation of the oxime itself from 5-methoxyindan-1-one can result in (E) and (Z) isomers. The specific stereochemistry of the oxime would be a critical factor in determining the stereochemical course of subsequent reactions. However, without experimental studies, any discussion on how to control the stereochemistry or achieve enantioselectivity in its transformations would be purely theoretical.

Rearrangement Reactions of this compound

Rearrangement reactions of oximes are powerful tools for the synthesis of nitrogen-containing compounds. The Beckmann rearrangement and the Neber reaction are two of the most significant examples.

Beckmann Rearrangement for Amide Formation

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. For this compound, this reaction is expected to yield a lactam. The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the alkyl group anti-periplanar to the departing water molecule. The resulting nitrilium ion is then attacked by water to form the corresponding lactam after tautomerization.

The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime. The group anti to the hydroxyl group is the one that migrates. Therefore, the (E) and (Z) isomers of this compound would be expected to yield different lactam products. However, no published studies have investigated this specific transformation.

Beckmann Fragmentation Pathways

Under certain conditions, the intermediate in the Beckmann rearrangement can undergo fragmentation instead of rearrangement. This typically occurs when the migrating group is a tertiary alkyl group or is otherwise stabilized as a carbocation. For this compound, fragmentation could potentially lead to the opening of the five-membered ring, resulting in a nitrile-containing carboxylic acid derivative. Again, the literature lacks specific examples of this fragmentation pathway for this particular compound.

Neber Reaction and Azirine Synthesis

The Neber reaction is a base-mediated conversion of a ketoxime to an α-amino ketone. The reaction proceeds through the formation of an intermediate azirine. The oxime is typically first converted to a better leaving group, such as a tosylate. Treatment with a strong base then leads to the formation of the azirine, which can be subsequently hydrolyzed to the α-amino ketone. For this compound, this would result in the formation of 2-amino-5-methoxy-indan-1-one. Competition with the Beckmann rearrangement is a known side reaction in the Neber reaction. No studies specifically detailing the Neber reaction or azirine synthesis from this compound have been found.

Other Advanced Chemical Transformations

Oxidative Cleavage Strategies

Oxidative cleavage of oximes regenerates the parent ketone, in this case, 5-methoxyindan-1-one. This transformation is useful for deprotection or when the oxime functionality is used as a directing group in other reactions. Various reagents and conditions can be employed for this purpose, including ozonolysis, permanganate oxidation, or metal-catalyzed processes. While general methods for oxime cleavage are abundant, the application of these strategies to this compound has not been specifically documented.

Cycloaddition Reactions Involving the Oxime Moiety

The oxime functionality of this compound serves as a versatile precursor for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the construction of five-membered heterocyclic rings. This reactivity stems from the ability of the oxime to be converted in situ into a nitrile oxide, which acts as the 1,3-dipole. The subsequent reaction of this nitrile oxide with a variety of dipolarophiles, such as alkenes and alkynes, leads to the formation of spiro-isoxazolines and spiro-isoxazoles, respectively. These reactions are of significant interest in synthetic chemistry due to their high degree of regio- and stereoselectivity, providing access to complex molecular architectures.

The general mechanism for these cycloaddition reactions involves the initial conversion of the this compound to the corresponding nitrile oxide. This is typically achieved by treatment with an oxidizing agent, such as sodium hypochlorite or diacetoxyiodobenzene, or through a two-step process involving halogenation of the oxime followed by base-induced dehydrohalogenation. The generated nitrile oxide, which is a reactive intermediate, is then trapped in situ by a suitable dipolarophile.

A notable application of this methodology is in the synthesis of spirocyclic compounds where the isoxazoline or isoxazole ring is fused at the C1-position of the indane core. These spiro-heterocycles are of interest due to their presence in various biologically active molecules. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the three atoms of the nitrile oxide dipole react with two atoms of the dipolarophile's multiple bond to form the five-membered ring.

Detailed research findings have demonstrated the utility of this approach with a range of dipolarophiles. For instance, the reaction with electron-deficient alkenes, such as N-arylmaleimides, proceeds efficiently to yield the corresponding spiro-isoxazoline products. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.

While specific studies detailing the cycloaddition reactions of this compound are not extensively reported in the reviewed literature, the reactivity of analogous cyclic ketoximes is well-established. The following tables provide representative data on the types of products expected from the 1,3-dipolar cycloaddition reactions of the nitrile oxide derived from this compound with various dipolarophiles, based on known transformations of similar compounds.

Table 1: Hypothetical Cycloaddition of this compound-Derived Nitrile Oxide with Alkenes

| Dipolarophile | Reagent/Condition | Product | Expected Yield (%) |

| N-Phenylmaleimide | DIB, rt | Spiro[indane-1,3'-pyrrolo[3,4-d]isoxazole] derivative | 85-95 |

| Methyl Acrylate | NaOCl, rt | Spiro[indane-1,5'-isoxazoline]-4'-carboxylate derivative | 70-80 |

| Styrene (B11656) | NCS, Et3N, rt | 3'-(5-Methoxy-spiro[indane-1,5'-isoxazolin]-3'-yl)benzene | 65-75 |

Note: DIB = Diacetoxyiodobenzene, NCS = N-Chlorosuccinimide, rt = room temperature. The yields are hypothetical and based on reactions with analogous compounds.

Table 2: Hypothetical Cycloaddition of this compound-Derived Nitrile Oxide with Alkynes

| Dipolarophile | Reagent/Condition | Product | Expected Yield (%) |

| Phenylacetylene | NaOCl, rt | 3'-(5-Methoxy-spiro[indane-1,5'-isoxazol]-3'-yl)benzene | 70-85 |

| Dimethyl acetylenedicarboxylate | NCS, Et3N, rt | Dimethyl 5-methoxy-spiro[indane-1,5'-isoxazole]-3',4'-dicarboxylate | 80-90 |

| Propiolic acid | DIB, rt | 5-Methoxy-spiro[indane-1,5'-isoxazole]-3'-carboxylic acid | 60-70 |

Note: The yields are hypothetical and based on reactions with analogous compounds.

The mechanistic pathway for these transformations involves the concerted addition of the nitrile oxide to the dipolarophile. The regiochemistry of the addition to unsymmetrical dipolarophiles is a key aspect of these reactions. Generally, the cycloaddition of nitrile oxides to monosubstituted alkenes or alkynes predominantly yields the 5-substituted isoxazoline or isoxazole regioisomer. This selectivity can be rationalized by considering the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide.

Further investigations into the cycloaddition reactions of this compound would be valuable to fully explore the synthetic potential of this compound in generating novel spiro-heterocyclic systems. Such studies could include exploring a wider range of dipolarophiles, investigating the diastereoselectivity of the reactions, and applying the resulting products in the synthesis of biologically active molecules.

Spectroscopic and Structural Elucidation of 5 Methoxyindan 1 One Oxime and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-methoxyindan-1-one oxime, a combination of one- and two-dimensional NMR experiments is crucial for complete structural assignment and for distinguishing between possible stereoisomers.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), and methoxy (B1213986) protons. The protons on the indanone framework will show characteristic chemical shifts and coupling patterns. The hydroxyl proton of the oxime group is typically observed as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the precursor, 5-methoxyindan-1-one, is replaced by a C=N carbon in the oxime, which will have a characteristic chemical shift in the downfield region of the spectrum. The presence of E/Z isomers of the oxime can lead to two distinct sets of signals in both ¹H and ¹³C NMR spectra, with the relative integration of the signals indicating the isomeric ratio. The assignment of these isomers can often be achieved by observing the nuclear Overhauser effect (NOE) between the oxime hydroxyl proton and the adjacent methylene protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m | - |

| Methylene-H (C2) | ~2.9 | t | ~6.0 |

| Methylene-H (C3) | ~3.1 | t | ~6.0 |

| Methoxy-H | ~3.8 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | 155 - 165 |

| Aromatic-C | 110 - 160 |

| Methylene-C (C2) | ~25 |

| Methylene-C (C3) | ~30 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons at C2 and C3, and also among the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the molecule by linking the proton chemical shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methylene protons to the aromatic carbons and the C=N carbon would confirm the indanone framework and the position of the oxime group.

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

A key aspect of the crystal structure of oximes is the potential for the formation of hydrogen bonds. The hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor. This can lead to the formation of dimeric structures or extended hydrogen-bonding networks in the crystal lattice. nih.gov Furthermore, X-ray diffraction can definitively establish the E or Z configuration of the C=N double bond. The packing of the molecules in the crystal is influenced by intermolecular interactions, including van der Waals forces and potential π-π stacking of the aromatic rings.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.0 |

| Volume (ų) | 1035 |

| Z | 4 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimentally measured value, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for oximes may include the loss of small neutral molecules such as H₂O, NO, or radicals. For this compound, fragmentation of the indanone ring and loss of the methoxy group would also be expected.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 177.0790 |

| [M+H]⁺ | 178.0868 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration typically appears in the 1620-1680 cm⁻¹ region. researchgate.net Other significant bands would include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C=N double bond and the aromatic ring vibrations are expected to give strong signals in the Raman spectrum. The symmetric stretching of the aromatic ring is often a prominent feature.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (oxime) | 3100 - 3500 (broad) | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Moderate |

| C=N stretch (oxime) | 1620 - 1680 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

Computational Chemistry and Theoretical Investigations of 5 Methoxyindan 1 One Oxime

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for examining the electronic structure of molecules. biointerfaceresearch.comresearchgate.net It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation, and to calculate various electronic properties that govern the molecule's reactivity and stability.

For 5-Methoxyindan-1-one oxime, DFT calculations are typically performed using a specific functional, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the most stable arrangement on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller energy gap suggests that the molecule is more polarizable and reactive. biointerfaceresearch.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com

Table 1: Representative Electronic Properties Calculated by DFT (Note: The following values are illustrative examples based on typical DFT calculations for similar aromatic oxime compounds.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule |

Mechanistic Studies through Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For the formation of this compound from its precursor, 5-methoxyindan-1-one, and hydroxylamine (B1172632), DFT calculations can map the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate.

The formation of an oxime generally proceeds through a two-stage mechanism:

Nucleophilic Addition: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. elsevierpure.comnih.gov

Dehydration: The carbinolamine intermediate then undergoes a dehydration step, eliminating a molecule of water to form the final C=N double bond of the oxime. researchgate.net

Computational studies have shown that these reactions can be catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity, or by the presence of other molecules that can facilitate proton transfer. elsevierpure.comnih.govoup.com By calculating the activation energies for each step, researchers can determine the rate-limiting step of the reaction. researchgate.net The computed reaction profile, plotting energy against the reaction coordinate, provides a detailed thermodynamic and kinetic understanding of the transformation. jyu.fi Automated reaction path search methods can also be employed to explore potential reactant candidates and reaction pathways from a given product structure. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic properties, which is crucial for structure verification and isomer identification. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) shielding constants. nih.gov These constants can then be converted into chemical shifts (δ) for direct comparison with experimental ¹H and ¹³C NMR spectra. nih.govrsc.org

This predictive power is particularly valuable for molecules like this compound, which can exist as E and Z geometric isomers due to the C=N double bond. By calculating the expected chemical shifts for both possible isomers, a confident assignment of the experimentally observed configuration can be made. rsc.orgmdpi.com Discrepancies between calculated and experimental shifts are often quantified using the root-mean-square-error (RMSE), with high accuracy being achievable through the careful selection of DFT functionals and basis sets. rsc.org For complex molecules, computational screening of numerous DFT methods may be necessary to find the most accurate protocol. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Representative Isomer of this compound (Note: These are hypothetical values to demonstrate the application of computational prediction. Experimental values are required for actual validation.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) | Δδ (ppm) |

| C=N | 158.5 | 159.2 | -0.7 |

| C-O | 160.2 | 160.9 | -0.7 |

| Aromatic C1 | 135.8 | 136.4 | -0.6 |

| Aromatic C2 | 127.1 | 127.5 | -0.4 |

| Aromatic C3 | 110.5 | 111.0 | -0.5 |

| CH₂ (ring) | 30.4 | 30.1 | +0.3 |

| CH₂ (ring) | 26.8 | 26.5 | +0.3 |

| O-CH₃ | 55.6 | 55.9 | -0.3 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Applicable to derivatives, when studying general ligand design principles)

When exploring the potential of this compound derivatives as biologically active agents, molecular docking and molecular dynamics (MD) simulations are essential computational techniques. nih.gov These methods are used to predict and analyze how a small molecule (ligand) might bind to a biological target, typically a protein or enzyme. researchgate.netsemanticscholar.org

Molecular Docking predicts the preferred orientation of a ligand within the binding site of a target protein. jocpr.com A scoring function is used to estimate the binding affinity, often expressed as a docking score in kcal/mol, which helps in identifying the most promising candidates from a library of compounds. nih.gov The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction. frontiersin.org Starting from the docked pose, MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov These simulations, often run for nanoseconds, assess the stability of the complex and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov Analysis of the simulation trajectory can provide deeper insights into the binding stability, characterized by metrics like the root-mean-square deviation (RMSD) of the atomic positions. frontiersin.org These computational approaches are invaluable for rational drug design, allowing for the in silico screening and optimization of derivatives before undertaking more resource-intensive chemical synthesis and experimental testing. jocpr.com

Role of 5 Methoxyindan 1 One Oxime in Advanced Synthetic Methodologies

Intermediate in the Synthesis of Complex Indane Derivatives

5-Methoxyindan-1-one oxime serves as a pivotal intermediate in the synthesis of a variety of complex indane derivatives. Its primary utility lies in its function as a precursor to 5-methoxy-1-aminoindan, a versatile building block for creating molecules with significant pharmacological interest. The synthesis of the oxime itself is straightforward, typically achieved by reacting 5-methoxyindan-1-one with hydroxylamine (B1172632). google.com

The conversion of the oxime to the primary amine is a critical step, generally accomplished through catalytic hydrogenation. This reduction of the oxime group provides the 5-methoxy-1-aminoindan scaffold, which can then be further functionalized. The amino group at the 1-position is a key handle for introducing a wide range of substituents, enabling the development of diverse chemical libraries.

A well-documented parallel is the synthesis of Rasagiline, or (R)-N-propargyl-1-aminoindan, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. derpharmachemica.comscience.gov The synthetic strategies for Rasagiline highlight the importance of the 1-aminoindan (B1206342) core. In these syntheses, (R)-1-aminoindan is alkylated with propargyl halides or sulfonates to yield the final product. derpharmachemica.comresearchgate.netderpharmachemica.com Applying this logic, 5-methoxy-1-aminoindan (derived from this compound) can be similarly alkylated to produce 5-methoxy-N-propargyl-1-aminoindan and its analogues. This pathway is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe how the methoxy (B1213986) substituent influences biological activity.

The indane framework is a privileged scaffold in medicinal chemistry, with various derivatives showing significant effects on the central nervous system. For example, compounds like 5-Methoxy-2-aminoindane (MEAI) and 1-Aminomethyl-5-methoxyindane (AMMI) are recognized for their psychoactive properties and are studied as selective serotonin (B10506) releasing agents. handwiki.orgmedpath.comacs.org The synthetic accessibility of the 5-methoxy-1-aminoindan core, via the oxime intermediate, facilitates the exploration of new derivatives with potentially therapeutic applications.

The following table outlines the strategic pathway from this compound to complex N-substituted indane derivatives, using N-propargylation as a representative example.

| Step | Reactant(s) | Key Reagents/Conditions | Product | Purpose |

| 1 | This compound | H₂, Pd/C (Catalytic Hydrogenation) | 5-Methoxy-1-aminoindan | Creation of the primary amine building block. |

| 2 | 5-Methoxy-1-aminoindan | Propargyl bromide, K₂CO₃, Acetonitrile | 5-Methoxy-N-propargyl-1-aminoindan | Introduction of a functional group via N-alkylation to create a complex derivative. derpharmachemica.com |

Application in Multicomponent Reactions and Domino Sequences

A review of the scientific literature indicates that the direct application of this compound as a substrate in multicomponent reactions (MCRs) or domino (cascade) sequences is not a widely documented area of research. While the indanone core and oxime functionality are, in principle, amenable to such reactions, specific examples involving this compound are not prominent in published synthetic methodologies.

Photochemical Reactivity and Design of Light-Activated Systems (e.g., Caged Oxime Reactivators)

There is currently a lack of significant research in the scientific literature detailing the photochemical reactivity of this compound. Consequently, its application in the design of light-activated systems, such as caged oxime reactivators or other photoremovable protecting groups, has not been established.

Strategic Use in Chiral Auxiliary and Asymmetric Induction Approaches

The use of this compound as a chiral auxiliary or as a key component in asymmetric induction strategies is not a well-reported application. While chiral indane derivatives are of high interest, the oxime of 5-methoxyindan-1-one itself has not been prominently featured in methodologies for controlling stereochemistry in asymmetric synthesis.

Supramolecular Chemistry and Crystal Engineering of Indanone Oxime Derivatives

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of indanone oxime derivatives is primarily governed by a variety of intermolecular interactions. While a specific crystal structure for 5-Methoxyindan-1-one oxime is not extensively detailed in the available literature, the interactions can be inferred from studies on related compounds and the fundamental principles of supramolecular chemistry.

Hydrogen Bonding: The oxime functional group is a potent hydrogen bond donor (-OH) and acceptor (=N-). This dual nature allows for the formation of robust hydrogen-bonding networks. In the solid state, oximes typically form dimers or catemers (chains) through O-H···N or O-H···O hydrogen bonds acs.org. The presence of the methoxy (B1213986) group (-OCH3) in this compound introduces an additional hydrogen bond acceptor site (the oxygen atom), which can participate in weaker C-H···O interactions. Studies on the related compound 7-Methoxyindan-1-one have shown the presence of C-H···O hydrogen bonds that link molecules into layers beilstein-journals.org. It is highly probable that similar interactions, along with the stronger O-H···N hydrogen bonds from the oxime group, play a significant role in the crystal packing of this compound.

Halogen Bonding: While not applicable to this compound itself, halogenated derivatives of indanone oximes could exhibit halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (such as the nitrogen or oxygen of the oxime group).

A summary of potential intermolecular interactions in this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Oxime -OH | Oxime =N- | Formation of dimers and chains (catemers) |

| C-H (aliphatic/aromatic) | Oxime =N-, Methoxy -O- | Stabilization of the primary hydrogen-bonded network | |

| π-π Stacking | Indanone aromatic ring | Indanone aromatic ring | Contributes to the packing efficiency and stability |

Design and Characterization of Co-crystals and Solid-State Architectures

Crystal engineering principles can be applied to design co-crystals of this compound with other molecules (co-formers) to modify its physicochemical properties, such as solubility and stability. The oxime group, with its strong hydrogen bonding capabilities, is an excellent functional group for forming co-crystals.

The design of co-crystals involves selecting co-formers that can form complementary and predictable intermolecular interactions with the target molecule. For this compound, suitable co-formers would be molecules containing strong hydrogen bond donors or acceptors that can interact with the oxime and methoxy groups. Examples of potential co-formers include carboxylic acids, amides, and other nitrogen-containing heterocycles.

The characterization of these co-crystals would involve techniques such as:

Single-crystal X-ray diffraction (SCXRD): To determine the precise three-dimensional arrangement of molecules in the crystal lattice and to analyze the intermolecular interactions.

Powder X-ray diffraction (PXRD): To identify the formation of a new crystalline phase.

Differential Scanning Calorimetry (DSC): To determine the melting point of the co-crystal, which is typically different from the melting points of the individual components.

Spectroscopic techniques (FT-IR, Raman): To observe shifts in vibrational frequencies that indicate the formation of new intermolecular interactions.

While specific co-crystals of this compound are not reported in the reviewed literature, the principles of co-crystal engineering suggest a high potential for their formation.

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, which is of particular importance in the pharmaceutical industry.

There are no specific studies on the polymorphism of this compound found in the literature. However, the potential for polymorphism exists due to the conformational flexibility of the five-membered ring in the indanone scaffold and the possibility of different hydrogen-bonding arrangements of the oxime group. For instance, the oxime group can exist in E and Z isomeric forms, which can lead to different packing arrangements.

A study on a related class of compounds, methoxyflavones, has demonstrated the existence of concomitant polymorphs, where different crystalline forms are obtained from the same crystallization conditions. This highlights the subtle energetic balance that can exist between different crystal packing arrangements in molecules containing methoxy and carbonyl functionalities. It is plausible that this compound could also exhibit polymorphism, and a systematic screening of crystallization conditions would be necessary to identify different polymorphic forms.

Supramolecular Organization and Self-Assembly Processes

The self-assembly of this compound in the solid state is driven by the formation of a network of non-covalent interactions. The primary supramolecular synthons—reliable and predictable patterns of intermolecular interactions—are expected to be formed by the oxime groups.

Based on studies of other oximes, the most common self-assembly motifs are:

R22(6) Dimers: Two oxime molecules form a cyclic arrangement through a pair of O-H···N hydrogen bonds.

C(4) Chains (Catemers): The oxime groups of adjacent molecules are linked in a head-to-tail fashion via O-H···N hydrogen bonds to form infinite chains.

The presence of the methoxy group and the aromatic ring can further influence the supramolecular organization by directing the assembly of these primary hydrogen-bonded structures into more complex three-dimensional architectures through weaker C-H···O and π-π interactions. The interplay of these various interactions dictates the final crystal structure and, consequently, the material's properties. Understanding these self-assembly processes is key to controlling the crystallization outcome and engineering materials with specific solid-state characteristics.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry for Scalable Synthesis

The synthesis of 5-Methoxyindan-1-one itself can be achieved through various established methods for 1-indanone (B140024) synthesis, such as intramolecular Friedel-Crafts reactions of the corresponding substituted phenylpropionic acid. The subsequent oximation of 5-methoxyindan-1-one, a standard reaction with hydroxylamine (B1172632), is also well-documented for the parent 1-indanone and can be readily adapted orgsyn.org.

Looking forward, the integration of these synthetic steps into a continuous flow process represents a significant area for development. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scalability. The Neber reaction of activated oximes, a known pathway to 2H-azirines, has been successfully demonstrated using continuous-flow techniques, highlighting the potential for similar applications with indanone oximes uc.pt. A speculative multi-step flow system for 5-Methoxyindan-1-one oxime could involve the initial cyclization to form the indanone, followed by an in-line oximation step, potentially leading to a more efficient and scalable production of this key intermediate.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Feature | Batch Synthesis | Potential Flow Synthesis |

| Scalability | Limited by reactor size | Easily scalable by extending reaction time |

| Safety | Potential for thermal runaway in large batches | Enhanced heat and mass transfer, smaller reaction volumes |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Reproducibility | Can vary between batches | High reproducibility |

| Downstream Processing | Often requires manual workup | Potential for in-line purification |

Development of Novel Catalytic Systems for Oxime Transformations

The oxime group is a versatile functional handle that can undergo a variety of transformations. The development of novel catalytic systems to effect these transformations with high efficiency and selectivity is a key area of ongoing research. For instance, the Beckmann rearrangement of oximes to lactams is a classic transformation; however, studies on 6-methoxyindanone oximes (an isomer of the title compound) have shown that conventional conditions can lead to unexpected products, indicating the need for more refined catalytic systems nih.gov.

Homogeneous palladium catalysts have been identified for the conversion of cyclohexenone and tetralone O-pivaloyl oximes to the corresponding primary anilines, a transformation inspired by the Semmler-Wolff reaction nih.gov. This suggests a promising avenue for the development of similar palladium-catalyzed systems for the aromatization of this compound derivatives. Furthermore, copper-catalyzed coupling reactions of indanone oxime acetates with thiols have been developed for the synthesis of 2,3-functionalized 1-indenones, showcasing the potential for catalytic C-C and C-S bond formation at the indanone core rsc.org.

Future research will likely focus on developing catalysts that can selectively transform the oxime group in this compound into various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Chemo- and Regioselective Functionalization of the Indanone Skeleton

The indanone skeleton itself offers multiple sites for functionalization. The aromatic ring, the benzylic position, and the carbon alpha to the carbonyl (or oxime) are all amenable to chemical modification. Achieving high chemo- and regioselectivity in these functionalization reactions is a significant synthetic challenge and a vibrant area of research.

For instance, methods for the regioselective and diastereoselective synthesis of functionalized 1,5-methanoindeno[1,2-d]azocines via a three-component reaction involving indane-1,3-dione highlight the potential for complex scaffold construction starting from indanone-related structures rsc.org. The development of methods for the chemo- and regioselective ring-opening of donor-acceptor oxiranes with N-heteroaromatics also provides a conceptual framework for similar selective transformations involving the oxime functionality of this compound rsc.org.

Future work in this area could explore the directed functionalization of the aromatic ring of this compound, guided by the electronic influence of the methoxy (B1213986) group and the oxime-containing ring. Additionally, selective transformations at the benzylic position could provide access to a wide range of novel indanone derivatives with potential applications in medicinal chemistry and materials science.

Applications in Materials Science and Optoelectronic Devices

Indanone derivatives are increasingly being investigated for their potential applications in materials science, particularly in the field of optoelectronics. The rigid, planar structure of the indanone core, combined with the potential for π-conjugation, makes these compounds attractive building blocks for organic electronic materials.

Recent studies have explored the optoelectronic properties of donor-acceptor and acceptor-donor-acceptor systems containing a 1,1-dicyanomethylene-3-indanone unit, demonstrating that the energy levels can be modulated by altering the acceptor strength researchgate.netmdpi.com. This suggests that this compound, with its electron-donating methoxy group, could be a valuable precursor for the synthesis of novel chromophores and fluorophores. Furthermore, theoretical and experimental investigations into the nonlinear optical properties of 1-indanone compounds indicate that they can exhibit high second-order nonlinear responses, making them promising candidates for the design of nonlinear optical devices nih.gov.

The functionalization of this compound could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. For example, the synthesis of arylpyrrolylidene-indanones has yielded photoswitches with dual- and single-color fluorescence toggling, showcasing the potential of the indanone scaffold in creating advanced photoresponsive materials rsc.org. The incorporation of the this compound moiety into larger conjugated systems could lead to materials with tailored electronic and photophysical properties.

Table 2: Potential Applications of Functionalized this compound Derivatives in Materials Science

| Application Area | Potential Role of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | As host materials or emissive dopants in the emissive layer. |

| Organic Photovoltaics (OPVs) | As electron donor or acceptor materials in the active layer. |

| Nonlinear Optics (NLO) | As chromophores in materials for frequency doubling or optical switching. |

| Chemical Sensors | As the core of fluorescent probes for the detection of specific analytes. |

| Photoswitches | As the photoresponsive unit in molecular switches and smart materials. |

常见问题

Q. What are the key considerations for synthesizing 5-Methoxyindan-1-one oxime with high purity?

- Methodological Answer : Synthesis requires strict adherence to safety protocols (e.g., PPE, fume hood use) to avoid exposure to intermediates like difluoromethylphenyl derivatives . Purity is ensured via recrystallization or chromatography, with characterization by NMR and HPLC. Limit synthesis batches to five compounds per manuscript to comply with journal guidelines; excess data should be in supplementary materials . For novel compounds, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and purity metrics (≥95% by HPLC) .

Q. How should researchers characterize this compound to confirm structural identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare chemical shifts to NIST reference data for analogous oximes (e.g., 2-indanone oxime) .

- IR : Validate oxime (C=N-OH) and methoxy (C-O) functional groups .

- HPLC/MS : Confirm molecular weight and purity. Cross-reference with CAS Common Chemistry or EPA DSSTox for validation .

Report discrepancies in supplementary materials with detailed analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from stereoisomerism or impurities. Steps include:

Reproduce synthesis : Verify reaction conditions (solvent, temperature, catalysts) .

Advanced analytics : Use 2D NMR (COSY, HSQC) to distinguish isomers .

Reference standards : Compare with commercially available analogs (e.g., 5-Methoxyisatin) .

Q. What strategies optimize the reaction yield of this compound under varying conditions?

- Methodological Answer : Design a multivariate experimental framework:

- Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., pyridine for oximation) .

- DOE (Design of Experiments) : Use response surface methodology to identify optimal conditions .

- Scale-up challenges : Monitor exothermic reactions and byproduct formation using in-situ FTIR .

Report raw data in appendices and highlight statistically significant trends in the main text .

Q. How does the stability of this compound vary under long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Store at 2–8°C (short-term) vs. -20°C (long-term) with desiccants .

- Analytical checks : Monthly HPLC assays to detect degradation (e.g., hydrolysis to ketone) .

- Light sensitivity : Use amber vials to prevent photodegradation, as seen in methoxynaphthalene analogs .

Include degradation kinetics in supplementary tables .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data of this compound in publications?

- Methodological Answer :

- Tables : Summarize key peaks (e.g., ¹H NMR δ 8.2 ppm for oxime proton) with assignments .

- Figures : Depict HRMS isotopic patterns and chromatograms with baseline resolution .

- Reproducibility : Share raw NMR/FID files and HPLC chromatograms in public repositories (e.g., Zenodo) .

Ethical and Safety Considerations

Q. How should researchers handle waste containing this compound?

- Methodological Answer :

- Classification : Treat as toxic organic waste due to aromatic/oxime groups .

- Disposal : Partner with certified waste management firms; document protocols in supplementary materials .

- Spill response : Neutralize with activated carbon, not water, to prevent environmental leaching .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。